molecular formula C11H15NO B11910972 4-(tert-Butyl)benzaldehyde oxime

4-(tert-Butyl)benzaldehyde oxime

Cat. No.: B11910972
M. Wt: 177.24 g/mol
InChI Key: WVWXUAUBKHCCSV-WQLSENKSSA-N
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Description

4-(tert-Butyl)benzaldehyde oxime is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(tert-Butyl)benzaldehyde oxime can be synthesized through the reaction of 4-(tert-Butyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

4-(tert-Butyl)benzaldehyde+Hydroxylamine Hydrochloride4-(tert-Butyl)benzaldehyde oxime+HCl\text{4-(tert-Butyl)benzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 4-(tert-Butyl)benzaldehyde+Hydroxylamine Hydrochloride→4-(tert-Butyl)benzaldehyde oxime+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the oxime group under mild conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

4-(tert-Butyl)benzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block for various organic reactions.

    Biology: It is employed in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It is used in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)benzaldehyde: The parent compound without the oxime group.

    4-(tert-Butyl)benzonitrile: A nitrile derivative.

    4-(tert-Butyl)benzylamine: An amine derivative.

Uniqueness

4-(tert-Butyl)benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that are not achievable with its analogs.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(NZ)-N-[(4-tert-butylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-11(2,3)10-6-4-9(5-7-10)8-12-13/h4-8,13H,1-3H3/b12-8-

InChI Key

WVWXUAUBKHCCSV-WQLSENKSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N\O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NO

Origin of Product

United States

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